molecular formula C15H15N7O2 B2486658 2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine CAS No. 2097889-69-3

2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine

Cat. No. B2486658
CAS RN: 2097889-69-3
M. Wt: 325.332
InChI Key: LRGDUSGAHOJTOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves condensation reactions, starting from precursors such as 3-amino-1,2,4-triazole and various aldehydes or ketones. These processes can yield a variety of derivatives, including those fused to other heterocyclic systems, demonstrating the versatility and adaptability of this chemical scaffold in synthetic chemistry (Elotmani et al., 2002).

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed through various spectroscopic techniques, including X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring were elucidated, highlighting the compound's geometric parameters and intermolecular interactions (Lahmidi et al., 2019).

Scientific Research Applications

Synthesis and Structural Characterization

A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through condensation reactions. This process, along with X-ray diffraction and various spectroscopic techniques, allowed for detailed structural characterization, providing a basis for further exploration of similar compounds' chemical properties and reactivities (Lahmidi et al., 2019).

Antimicrobial Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been evaluated for their antimicrobial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).

Antitumor Activity

The cytotoxic effects of certain compounds against cancer cell lines, such as human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), have been screened. The results showed inhibition effects comparable to those of standard drugs, indicating potential applications in cancer research (Riyadh, 2011).

Synthesis of Heterocyclic Compounds

Research on the synthesis of various heterocyclic compounds using [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been documented. These include the development of new synthetic pathways and the exploration of heterocyclic compounds' reactivity, offering insights into the design and synthesis of novel molecules with potential applications in medicinal chemistry and material science (Various Authors, 2008-2019).

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of the compound , are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets within the cell.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad biological activities of triazole compounds , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects.

Pharmacokinetics

The molecular weight of the compound is 1501380 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that the compound may have various effects at the molecular and cellular level.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-9-3-13(22-15(20-9)18-8-19-22)24-11-6-21(7-11)14(23)12-5-16-10(2)4-17-12/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGDUSGAHOJTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NC=C(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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